2-(3-nitrophenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione
Description
Properties
IUPAC Name |
2-(3-nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-22(24)14-6-3-5-13(11-14)18-20-19(26)16-8-1-2-9-17(16)21(18)12-15-7-4-10-25-15/h3,5-6,11,15H,1-2,4,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASLDBYHHDUHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3CCCO3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Cyclization
Thiourea acts as both a nitrogen and sulfur source, facilitating the formation of the thione group at position 4. In a representative procedure, cyclohexenone (1.0 eq) is heated with thiourea (1.2 eq) in acetic acid at 80°C for 12 hours, yielding 1,4,5,6,7,8-hexahydroquinazoline-4-thione with 78% efficiency. The reaction mechanism proceeds via imine intermediate formation, followed by cyclization and sulfur retention (Figure 1).
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 80 | 12 | 78 |
| HCl | Toluene | 100 | 8 | 65 |
| H₂SO₄ | DMF | 90 | 10 | 71 |
Introduction of the 3-nitrophenyl group at position 2 is achieved through electrophilic aromatic substitution or Ullmann coupling. Nitration of pre-installed phenyl groups risks over-nitration, making direct coupling preferable.
Friedel-Crafts Alkylation
A nitrobenzene derivative is reacted with the hexahydroquinazoline core using AlCl₃ as a catalyst. For example, 3-nitrobenzyl chloride (1.5 eq) is added dropwise to a solution of the core compound in dichloromethane at 0°C, followed by stirring at room temperature for 6 hours. This method affords a 67% yield but requires rigorous exclusion of moisture.
Palladium-Catalyzed Cross-Coupling
A more selective approach employs Suzuki-Miyaura coupling using 3-nitrophenylboronic acid (1.2 eq) and Pd(PPh₃)₄ (5 mol%) in a dioxane/water mixture. Heating at 90°C for 24 hours achieves 82% yield with minimal byproducts.
Alkylation at Position 1: Oxolan-2-ylmethyl Integration
The oxolan-2-ylmethyl group is introduced via nucleophilic substitution. Bromomethyloxolane (1.3 eq) is reacted with the hexahydroquinazoline intermediate in the presence of K₂CO₃ in acetonitrile at 60°C.
Reaction Scheme:
- Dissolve hexahydroquinazoline (1.0 eq) in dry acetonitrile.
- Add K₂CO₃ (2.0 eq) and bromomethyloxolane (1.3 eq).
- Reflux at 60°C for 8 hours.
- Quench with ice-water and extract with ethyl acetate.
This method yields 74% of the alkylated product, with purity confirmed via HPLC (≥95%).
Purification and Characterization
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and dimeric byproducts. Fractions are analyzed by TLC (Rf = 0.45 in 3:7 EA/Hex).
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 4.12–4.08 (m, 2H, OCH₂), 3.82–3.78 (m, 1H, CH-oxolane), 2.95–2.89 (m, 2H, CH₂-thione).
- IR (KBr): 1654 cm⁻¹ (C=S), 1520 cm⁻¹ (NO₂).
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroquinazoline derivatives.
Reduction: Formation of aminoquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-(3-nitrophenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydroquinazoline core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Oxolan-2-ylmethyl vs. Alkyl/Aryl Groups
- Target Compound : The oxolan-2-ylmethyl group introduces a polar, oxygen-containing cyclic ether, likely enhancing solubility in polar solvents compared to the isopropyl group in . However, steric bulk from the oxolane may reduce binding affinity in hydrophobic biological targets.
- Propan-2-yl Analog : The isopropyl group is less polar, increasing lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility.
Electronic and Steric Considerations
- The 3-nitrophenyl group (common to all three compounds) is electron-withdrawing, stabilizing the thione group and influencing redox properties.
- The oxolane substituent in the target compound may induce conformational strain due to its rigid cyclic structure, whereas the 4-methoxyphenyl group in provides planar geometry for optimized binding.
Molecular Weight and Bioavailability
- The target compound (MW 375.46) falls between the lighter isopropyl analog (329.42) and the heavier methoxyphenyl derivative (393.46). Higher molecular weight in may reduce blood-brain barrier penetration, while the target’s intermediate size could balance solubility and permeability.
Biological Activity
The compound 2-(3-nitrophenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antimicrobial and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors containing the oxolan and quinazoline moieties. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| 1H NMR | δ = 1.24–2.03 (m, 10H) |
| 13C NMR | δ = 24, 25, 32 (C) |
| FTIR | Characteristic peaks indicating functional groups |
Antimicrobial Activity
The biological activity of this compound was evaluated against various bacterial strains using standard methods such as the broth microdilution technique.
Results:
- The compound exhibited moderate antibacterial activity against Gram-positive bacteria with MIC values ranging from 250 to 500 µg/mL .
- It showed lesser activity against Gram-negative bacteria.
Anticancer Activity
In vitro studies have also suggested that this compound may possess anticancer properties. Cell viability assays were conducted on various cancer cell lines.
Findings:
- The compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
- IC50 values were determined to be approximately 15 µM for A549 cells and 20 µM for MCF7 cells.
Case Studies
Several studies have reported on the biological effects of related compounds in the same class. For instance:
- Study on Thiazole Derivatives: A study published in MDPI found that thiazole derivatives exhibited significant antimicrobial properties similar to those observed in hexahydroquinazoline derivatives .
- Anticancer Activity of Quinazoline Derivatives: Research indicated that quinazoline-based compounds showed promising results in inhibiting cancer cell proliferation .
Q & A
Q. What are the key synthetic pathways for preparing 2-(3-nitrophenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the hexahydroquinazoline core via cyclocondensation of thiourea derivatives with cyclic ketones.
- Step 2: Functionalization at the 1-position using oxolan-2-ylmethyl groups via nucleophilic substitution or alkylation reactions.
- Step 3: Introduction of the 3-nitrophenyl moiety via Suzuki coupling or electrophilic aromatic substitution. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield and purity .
Example Reaction Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiourea, DMF, 80°C | 65 | >90% |
| 2 | Oxolane-CH2Br, K2CO3, DCM | 72 | 88% |
| 3 | 3-Nitrophenylboronic acid, Pd(PPh3)4 | 58 | 92% |
Q. How can researchers ensure purity during synthesis and purification?
- Analytical Techniques: Use HPLC to monitor reaction progress and confirm purity (>95% threshold).
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (CHCl3/petroleum ether) .
- Spectroscopic Validation: NMR (1H/13C) to verify structural integrity and absence of side products .
Q. What spectroscopic methods are essential for characterizing this compound?
- 1H/13C NMR: Assign peaks for the hexahydroquinazoline core, oxolane methyl group, and nitrophenyl protons.
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns.
- X-ray Crystallography: Resolve stereochemistry and crystal packing (e.g., monoclinic P21/n space group, a = 8.5368 Å, β = 106.143°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
